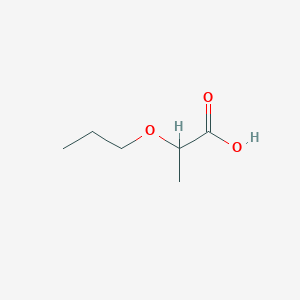2-Propoxypropanoic acid
CAS No.: 56674-67-0
Cat. No.: VC2075236
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 56674-67-0 |
|---|---|
| Molecular Formula | C6H12O3 |
| Molecular Weight | 132.16 g/mol |
| IUPAC Name | 2-propoxypropanoic acid |
| Standard InChI | InChI=1S/C6H12O3/c1-3-4-9-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) |
| Standard InChI Key | CPCVNVLTHQVAPE-UHFFFAOYSA-N |
| SMILES | CCCOC(C)C(=O)O |
| Canonical SMILES | CCCOC(C)C(=O)O |
Introduction
Chemical Structure and Properties
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 2-Propoxypropanoic Acid
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 132.16 g/mol | |
| Physical State | Liquid at room temperature | |
| Solubility | Water-soluble | |
| Purity (Commercial) | ≥95% to ≥98% |
As a carboxylic acid, 2-propoxypropanoic acid likely exhibits typical acidic properties, including the ability to form salts with bases and participate in esterification reactions. The presence of the propoxy group modifies its polarity and hydrogen bonding capabilities compared to unsubstituted propanoic acid.
Synthesis and Production
Laboratory Synthesis Methods
2-Propoxypropanoic acid can be synthesized through several routes, with the most common method involving the esterification of propanoic acid with propanol followed by hydrolysis to yield the desired product. This reaction pathway typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion.
The general reaction scheme can be represented as:
-
Esterification: Propanoic acid + Propanol → Propyl propanoate + Water
-
Substitution: Propyl propanoate + Base → 2-Propoxy intermediate
-
Hydrolysis: 2-Propoxy intermediate → 2-Propoxypropanoic acid
Industrial Production
In industrial settings, 2-propoxypropanoic acid production employs continuous flow reactors to optimize yield and efficiency. The process involves carefully controlled addition of reactants and catalysts under precise temperature and pressure conditions. This methodology ensures high purity and consistent quality of the final product.
Industrial scale production typically focuses on maintaining reaction conditions that minimize side product formation and maximize the yield of the target compound. The specific catalysts and conditions used in commercial production may vary based on proprietary processes developed by different manufacturers.
| Hazard Statement | Code | Description | Reference |
|---|---|---|---|
| H302 | Harmful if swallowed | ||
| H315 | Causes skin irritation | ||
| H319 | Causes serious eye irritation | ||
| H335 | May cause respiratory irritation |
The compound carries a GHS signal word of "Warning" , indicating moderate hazard potential.
| Supplier | Catalog Number | Purity | Package Size | Reference |
|---|---|---|---|---|
| Sigma-Aldrich | CH4309656534 | ≥95% | Not specified | |
| Capot Chemical | 114C47 | ≥98% | Not specified |
The compound is typically supplied as a liquid in glass containers and should be stored at room temperature according to supplier recommendations . When purchasing this compound for research or industrial purposes, certificates of analysis (CoA) can typically be requested to verify the purity and identity of the specific batch.
Quality Control
Quality control for commercial 2-propoxypropanoic acid typically involves analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometry (MS)
These methods ensure the identity, purity, and quality of the compound. The specific quality control parameters may vary between suppliers, but typically aim to verify the structural integrity and absence of significant impurities.
Analytical Characterization
Chromatographic Analysis
Chromatographic techniques are commonly used for purity assessment and quantification:
-
High-Performance Liquid Chromatography (HPLC): Determines purity and can be used for quantitative analysis
-
Gas Chromatography (GC): Useful for volatile compounds and their derivatives
-
Thin-Layer Chromatography (TLC): Provides a rapid assessment of purity and reaction progress
These techniques, often coupled with spectroscopic detection methods, form the backbone of quality control in the production and research application of 2-propoxypropanoic acid.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume